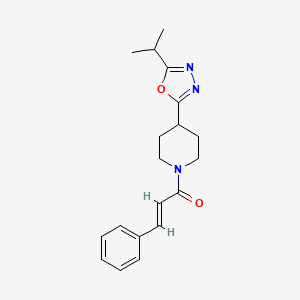

(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Table 1: Structural Breakdown of the Compound

The IUPAC name is derived systematically:

- Parent chain : Prop-2-en-1-one (chalcone backbone).

- Substituents :

Historical Context of Oxadiazole-Piperidine-Chalcone Hybrid Development

The design of hybrid molecules combining oxadiazole, piperidine, and chalcone motifs emerged from efforts to overcome limitations of single-target therapies. Key milestones include:

Early Hybrid Designs (2010–2015)

- Oxadiazole-Chalcone Hybrids : Initial studies focused on merging 1,3,4-oxadiazole with chalcone to enhance anticancer activity. Methoxy or chloro substituents on the chalcone moiety improved electron distribution and cytotoxicity.

- Piperidine Integration : Piperidine was later incorporated to improve solubility and bioavailability. For example, piperazine–chalcone hybrids demonstrated potent VEGFR-2 inhibition (IC~50~ = 0.57–1.48 µM) in 2020.

Rationale for Hybridization

- Multitarget Inhibition : Oxadiazole-piperidine-chalcone hybrids simultaneously inhibit kinases (e.g., EGFR, Src) and cytokines (e.g., IL-6), addressing tumor proliferation and inflammation.

- Synthetic Flexibility : Claisen-Schmidt condensation and nucleophilic alkylation enabled modular assembly of these hybrids.

Table 2: Evolution of Hybrid Pharmacophores

The current compound builds on these advances by combining isopropyl-tailed oxadiazole for MAO-B selectivity with a piperidine–chalcone framework for dual kinase/cytokine inhibition.

Significance of Conformational Isomerism in (E)-Configuration

The (E) -configuration of the chalcone’s α,β-unsaturated ketone is critical for biological activity. Key considerations include:

Geometric Implications

- Planarity : The trans arrangement maximizes conjugation between the carbonyl and phenyl groups, stabilizing the molecule via resonance. This planarity enhances interactions with flat binding pockets in kinases.

- Steric Effects : The (E)-configuration minimizes steric clashes between the piperidine-oxadiazole group and the phenyl ring, optimizing target binding.

Spectroscopic Validation

Biological Impact

- Kinase Inhibition : (E)-configured chalcones exhibit 10–50-fold higher EGFR inhibition (IC~50~ = 0.24 µM) than (Z)-isomers due to improved alignment with ATP-binding pockets.

- Antimicrobial Activity : (E)-chalcones with oxadiazole cores show MIC values of 0.15–0.62 mg/mL against E. coli and S. aureus, whereas (Z)-isomers are less potent.

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHBAPJUICKGU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Piperidine ring functionalization: The oxadiazole-substituted piperidine can be synthesized by reacting the oxadiazole intermediate with piperidine under suitable conditions.

Formation of the enone: The final step involves the condensation of the piperidine derivative with a benzaldehyde derivative to form the (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

Reduction: Reduction reactions could target the enone group, converting it to the corresponding alcohol.

Substitution: The piperidine and oxadiazole rings may undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including those containing the isopropyl group, exhibit significant antimicrobial properties. For instance, compounds similar to (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have been tested for their efficacy against various bacterial strains. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticonvulsant Activity

The oxadiazole moiety is often associated with anticonvulsant effects. Several studies have synthesized compounds based on the oxadiazole structure and tested their activity in seizure models. For example, certain oxadiazole derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests . This suggests that (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one may also possess potential anticonvulsant properties.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions including condensation and cyclization processes. Understanding the structure–activity relationship is crucial for optimizing its pharmacological profile. Modifications to the phenyl or piperidine rings can significantly influence the biological activity of these compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity. Among them, a compound structurally related to (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one exhibited notable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant properties, several analogs were synthesized and tested in animal models for seizure protection. The results indicated that modifications to the oxadiazole ring could enhance anticonvulsant activity significantly compared to traditional treatments like ethosuximide .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Target Compound : 1,3,4-Oxadiazole with isopropyl substituent.

- Key Feature : Stability and moderate hydrophobicity due to the isopropyl group.

Analog 1 : (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Modification : Furan-3-yl replaces isopropyl on oxadiazole.

Analog 2 : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one

- Modification : Pyrazole replaces oxadiazole.

- Impact : Pyrazole’s hydrogen-bonding capability may enhance target affinity but reduce metabolic stability compared to oxadiazole.

Substituent Variations on Aromatic Rings

Target Compound: Phenyl group on the enone system.

Analog 3 : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Modification : 4-Fluorophenyl replaces phenyl; piperazine replaces piperidine.

- Impact : Fluorine’s electronegativity may improve binding specificity, while piperazine increases solubility due to its basic nitrogen.

Analog 4 : (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Modification : 4-Chlorophenyl and pyrazole substituents.

- Impact : Chlorine’s electron-withdrawing effect could enhance reactivity, but bulkier pyrazole may reduce bioavailability.

Enone System and Piperidine/Piperazine Variations

Target Compound : Piperidine linked to oxadiazole.

Analog 5 : (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Modification : Chlorophenyl-furan replaces oxadiazole.

- Impact : Chlorophenyl enhances hydrophobicity, while furan may introduce torsional strain, affecting conformational flexibility.

Analog 6 : (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

- Modification : Triazole and naphthalene groups.

Structural and Property Comparison Table

Research Implications

- Synthetic Accessibility: The target compound’s oxadiazole-piperidine core may be synthesized via cyclization of diacylhydrazines, similar to methods used for Analog 2 (72% yield reported for a phthalazinone derivative) .

- Biological Potential: Oxadiazoles are associated with antimicrobial and anticancer activities. The isopropyl group in the target compound may improve blood-brain barrier penetration compared to polar analogs like Analog 3 .

- Limitations : Lack of direct bioactivity data for the target compound necessitates further studies, leveraging structural insights from analogs.

Biological Activity

(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole moiety : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.

- Phenylpropene structure : Contributing to its reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds with oxadiazole and piperidine structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies involving similar oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

Initial evaluations suggest that the compound may possess antimicrobial properties. In related studies, oxadiazole derivatives have shown effectiveness against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been explored through its interaction with COX enzymes. Compounds with similar structures have been reported to exhibit selective inhibition of COX-II, which is implicated in inflammatory processes. The structure–activity relationship (SAR) analysis indicates that modifications in the piperidine and oxadiazole moieties enhance anti-inflammatory efficacy .

The proposed mechanisms of action for this compound include:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Inhibition of Enzymatic Activity : Competitive inhibition of COX enzymes contributing to anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Oxadiazole Formation : Cyclize a thiosemicarbazide intermediate using phosphorous oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .

Piperidine Functionalization : Introduce the oxadiazole-piperidine moiety via nucleophilic substitution or Buchwald–Hartwig coupling .

Chalcone Synthesis : Employ Claisen-Schmidt condensation between the piperidine-oxadiazole ketone and benzaldehyde derivatives under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) conditions. Catalysts like Amberlyst-15 or microwave-assisted methods improve yield .

- Optimization : Use polar aprotic solvents (e.g., DMF), controlled temperature (60–80°C), and excess aldehyde to drive the reaction. Monitor by TLC or HPLC .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the (E)-configuration of the enone system and piperidine ring conformation. Requires single crystals grown via slow evaporation in dichloromethane/hexane .

- NMR :

- ¹H NMR: Look for coupling constants (J = 12–16 Hz) between α,β-unsaturated protons to confirm the (E)-stereochemistry .

- ¹³C NMR: Peaks at δ ~190 ppm confirm the ketone group .

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N of oxadiazole) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Analyze degradation by HPLC-MS. Oxadiazole rings are prone to hydrolysis; use anhydrous solvents and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can contradictory bioactivity data for oxadiazole-containing chalcones be resolved?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinetic fluorescence). Control variables: cell passage number, serum concentration, and solvent (DMSO ≤0.1%) .

- Stereochemical Purity : Ensure (E)-configuration via X-ray or NOESY NMR. (Z)-isomers may exhibit reduced activity .

- Metabolite Screening : Use LC-HRMS to identify active metabolites or degradation products in vitro .

Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or CDK2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 1M17 for EGFR). Focus on hydrogen bonds between the oxadiazole N-atoms and kinase hinge regions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), MM-PBSA binding energy (ΔG ≤ −8 kcal/mol) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with pyridyl (improves solubility) or fluorinated aryl (enhances metabolic stability) .

- Prodrug Design : Introduce ester moieties at the enone carbonyl to increase oral bioavailability. Hydrolyze in vivo via esterases .

- LogP Optimization : Use shake-flask assays to measure partition coefficients. Aim for LogP = 2–4 to balance permeability and solubility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.